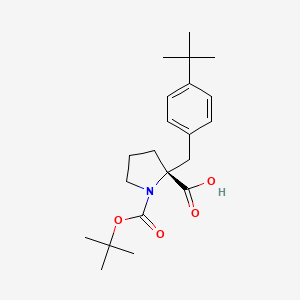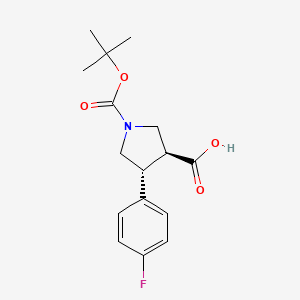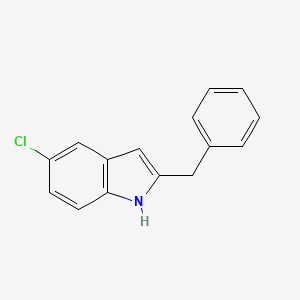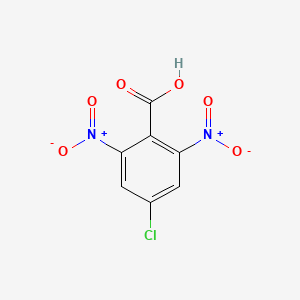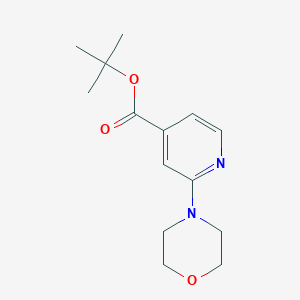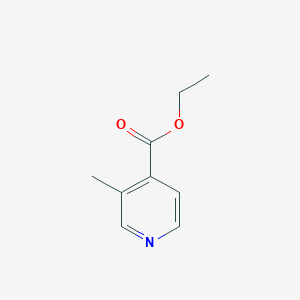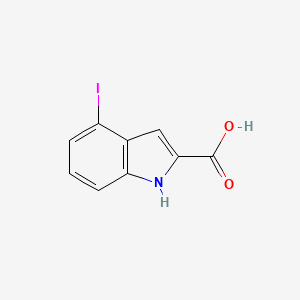
4-iodo-1H-indole-2-carboxylic Acid
Vue d'ensemble
Description
4-iodo-1H-indole-2-carboxylic acid, also known as IICA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely distributed in nature. IICA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Applications De Recherche Scientifique
-
Pharmaceutical Research
- Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities .
- They have been used in the treatment of various disorders in the human body, including cancer and microbial infections .
- The methods of application typically involve synthesizing the indole derivatives and testing their effects on various cell lines .
- The outcomes of these studies have shown that indole derivatives can effectively inhibit the growth of certain types of cells, making them potential candidates for drug development .
-
Synthesis of Alkaloids
- Indole derivatives are prevalent moieties present in selected alkaloids .
- They are used as reactants for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- The methods of application involve chemical reactions under controlled conditions to synthesize the desired alkaloids .
- The outcomes of these syntheses are new compounds that can be further studied for their potential biological activities .
-
Preparation of Pyridinyl Carboxylates
- Indole derivatives are used as reactants for the preparation of pyridinyl carboxylates .
- These compounds are studied for their potential as SARS-CoV 3CL proinhibitors .
- The methods of application involve chemical reactions under controlled conditions to synthesize the desired compounds .
- The outcomes of these syntheses are new compounds that can be further studied for their potential biological activities .
-
Synthesis of Substituted Bipiperidinylmethyl Amides
- Indole derivatives are used as reactants for the synthesis of substituted bipiperidinylmethyl amides .
- These compounds are studied for their potential as CCR3 membrane binding ligands .
- The methods of application involve chemical reactions under controlled conditions to synthesize the desired compounds .
- The outcomes of these syntheses are new compounds that can be further studied for their potential biological activities .
-
Preparation of Indole Amide Hydroxamic Acids
- Indole derivatives are used as reactants for the preparation of indole amide hydroxamic acids .
- These compounds are studied for their potential as potent inhibitors of histone deacetylases .
- The methods of application involve chemical reactions under controlled conditions to synthesize the desired compounds .
- The outcomes of these syntheses are new compounds that can be further studied for their potential biological activities .
-
Total Synthesis of (±)-Dibromophakellin and Analogs
- Indole derivatives are used as reactants for the total synthesis of (±)-dibromophakellin and analogs .
- These compounds are studied for their potential biological activities .
- The methods of application involve chemical reactions under controlled conditions to synthesize the desired compounds .
- The outcomes of these syntheses are new compounds that can be further studied for their potential biological activities .
-
Stereoselective Preparation of Renieramycin G Analogs
- Indole derivatives are used as reactants for the stereoselective preparation of renieramycin G analogs .
- These compounds are studied for their potential biological activities .
- The methods of application involve chemical reactions under controlled conditions to synthesize the desired compounds .
- The outcomes of these syntheses are new compounds that can be further studied for their potential biological activities .
Propriétés
IUPAC Name |
4-iodo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNGNBTEWXGKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365709 | |
| Record name | 4-iodo-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1H-indole-2-carboxylic Acid | |
CAS RN |
383133-26-4 | |
| Record name | 4-iodo-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



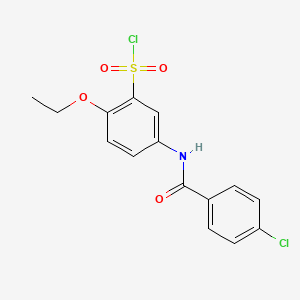
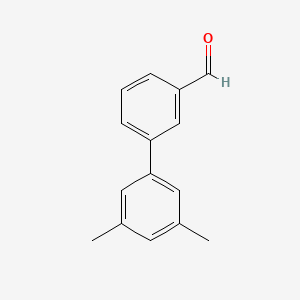
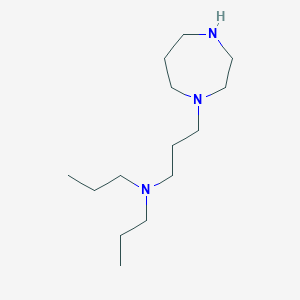
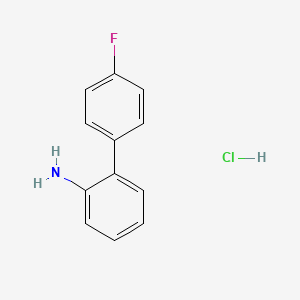
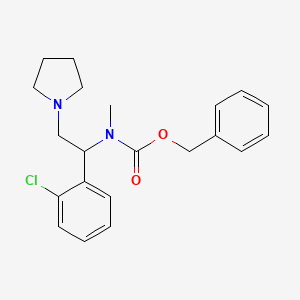
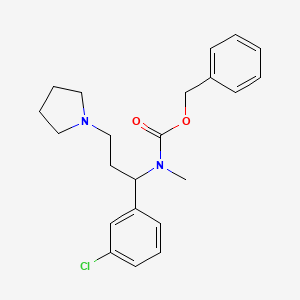
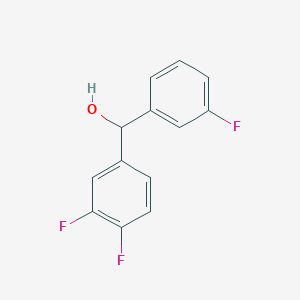
![1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607883.png)
